Methyl 3-butoxy-4-chlorobenzoate
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Overview
Description
Methyl 3-butoxy-4-chlorobenzoate is an organic compound with the molecular formula C12H15ClO3 and a molecular weight of 242.70 g/mol . It is a derivative of benzoic acid, featuring a butoxy group at the 3-position and a chlorine atom at the 4-position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-butoxy-4-chlorobenzoate can be synthesized through various organic synthesis methods. One common approach involves the esterification of 3-butoxy-4-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-butoxy-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, typically under reflux conditions.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) is used under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atom.
Ester Hydrolysis: Products include 3-butoxy-4-chlorobenzoic acid and methanol.
Oxidation and Reduction: Products include quinones or alcohols, depending on the specific reaction conditions.
Scientific Research Applications
Methyl 3-butoxy-4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 3-butoxy-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Methyl 3-butoxy-4-chlorobenzoate can be compared with other similar compounds such as:
Methyl 4-chlorobenzoate: Lacks the butoxy group, leading to different chemical reactivity and applications.
Methyl 3-butoxybenzoate: Lacks the chlorine atom, affecting its substitution reactions and biological activities.
Methyl 3-chlorobenzoate: Lacks the butoxy group, resulting in different physical and chemical properties.
The presence of both the butoxy group and the chlorine atom in this compound makes it unique, providing a combination of properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-butoxy-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-4-7-16-11-8-9(12(14)15-2)5-6-10(11)13/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZHJLZOIXDKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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